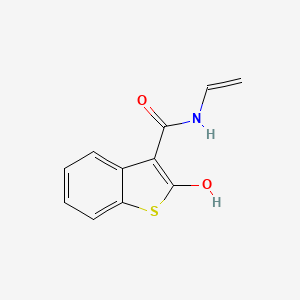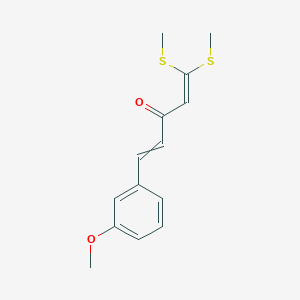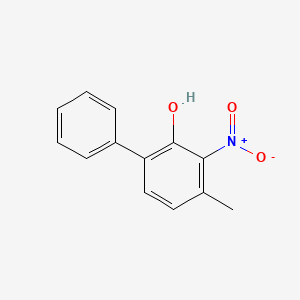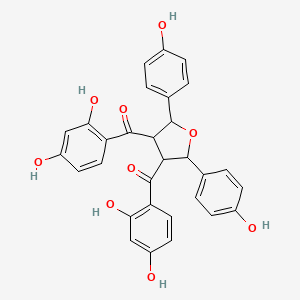![molecular formula C18H28O2SSi B14300482 2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one CAS No. 112699-41-9](/img/structure/B14300482.png)
2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one is a complex organic compound with a molecular mass of 336.157927666 daltons . This compound is characterized by its unique structure, which includes a cyclopentanone ring substituted with various functional groups, including an ethyl group, a methoxy group, a phenylsulfanyl group, and a trimethylsilyl group.
Métodos De Preparación
The synthesis of 2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one involves multiple steps, typically starting with the preparation of the cyclopentanone ring. The introduction of the ethyl group can be achieved through alkylation reactions, while the methoxy group can be introduced via methylation reactions. The phenylsulfanyl group is typically added through thiolation reactions, and the trimethylsilyl group is introduced via silylation reactions. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Aplicaciones Científicas De Investigación
2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form various types of chemical bonds and interactions, which can modulate the activity of these targets. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one can be compared with other similar compounds, such as:
2-Ethyl-3-[methoxy(phenylsulfanyl)methyl]cyclopentan-1-one: Lacks the trimethylsilyl group, which can affect its reactivity and applications.
2-Ethyl-3-[phenylsulfanyl(trimethylsilyl)methyl]cyclopentan-1-one: Lacks the methoxy group, which can influence its chemical properties.
2-Ethyl-3-[methoxy(trimethylsilyl)methyl]cyclopentan-1-one: Lacks the phenylsulfanyl group, which can alter its biological activity.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
112699-41-9 |
|---|---|
Fórmula molecular |
C18H28O2SSi |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
2-ethyl-3-(methoxy-phenylsulfanyl-trimethylsilylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C18H28O2SSi/c1-6-15-16(12-13-17(15)19)18(20-2,22(3,4)5)21-14-10-8-7-9-11-14/h7-11,15-16H,6,12-13H2,1-5H3 |
Clave InChI |
RMWAILDNRZYJJS-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(CCC1=O)C(OC)([Si](C)(C)C)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide](/img/structure/B14300413.png)


![Acetic acid;[4-(1,2,4,7,8-pentahydroxydibenzofuran-3-yl)phenyl] acetate](/img/structure/B14300419.png)

![2-Thiabicyclo[3.2.0]hepta-1(5),3-diene](/img/structure/B14300425.png)






